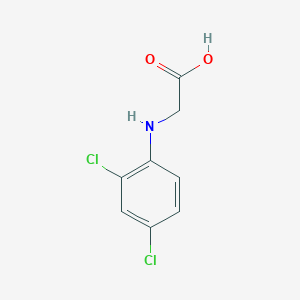

N-(2,4-Dichlorophenyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMPEYZFRFPAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325846 | |

| Record name | N-(2,4-Dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-65-5 | |

| Record name | NSC520113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(2,4-Dichlorophenyl)glycine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemical arrangement within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-aryl glycines provides characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) group of the glycine (B1666218) moiety, and the amine (-NH-) proton. For a closely related compound, N-(3,5-Dichlorophenyl)glycine, the ¹H NMR spectrum in DMSO-d₆ shows distinct chemical shifts that can be used to infer the spectral characteristics of this compound rsc.org. The aromatic protons of the dichlorophenyl ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atoms. The methylene protons of the glycine unit would typically appear as a singlet, or if coupled to the amine proton, as a doublet. The amine proton itself would likely present as a triplet if coupled to the methylene group. The exact chemical shifts are dependent on the solvent and concentration rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For N-(3,5-Dichlorophenyl)glycine, the spectrum reveals distinct signals for the carboxyl carbon, the aromatic carbons, and the methylene carbon rsc.org. In this compound, one would expect to observe signals for the two carbons of the glycine moiety (the carboxylic acid carbon at a downfield chemical shift and the α-carbon) and six signals for the aromatic carbons of the 2,4-dichlorophenyl ring. The carbons bearing the chlorine atoms will show characteristic chemical shifts influenced by the halogen's electronegativity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl (COOH) | ~10-13 (broad s) | ~170-175 | Chemical shift is highly dependent on solvent and concentration. |

| α-CH₂ | ~3.8-4.2 (s) | ~45-55 | Position influenced by the adjacent amine and carboxyl groups. |

| NH | ~5-7 (broad s) | - | Chemical shift and multiplicity can vary with solvent and temperature. |

| Aromatic C-H (H-3) | ~7.3-7.5 (dd) | ~128-130 | Coupled to H-5 and H-6. |

| Aromatic C-H (H-5) | ~7.2-7.4 (dd) | ~125-127 | Coupled to H-3 and H-6. |

| Aromatic C-H (H-6) | ~6.8-7.0 (d) | ~115-118 | Coupled to H-5. |

| Aromatic C-Cl (C-2) | - | ~130-135 | |

| Aromatic C-Cl (C-4) | - | ~130-135 | |

| Aromatic C-N (C-1) | - | ~145-150 |

Note: The predicted values are based on data from analogous compounds and general chemical shift tables. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) and Electronic Absorption (UV-Visible) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the bonding, functional groups, and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the vibrational modes of the 2,4-dichlorophenyl moiety in related compounds, such as 2,4-dichlorobenzonitrile, provides insight into the expected frequencies for the aromatic C-H and C-Cl stretching and bending vibrations nih.gov. The glycine portion of the molecule will exhibit characteristic vibrations for the carboxylic acid group (O-H and C=O stretching) and the secondary amine (N-H stretching and bending).

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak |

| N-H stretch (Amine) | 3400-3200 | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H stretch (CH₂) | 2960-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1760-1690 | Medium |

| Aromatic C=C stretch | 1600-1450 | Strong |

| N-H bend | 1650-1550 | Weak |

| C-N stretch | 1350-1250 | Medium |

| C-O stretch | 1320-1210 | Medium |

| C-Cl stretch | 800-600 | Strong |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption (UV-Visible) Spectroscopy: The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the 2,4-dichlorophenyl aromatic ring. The presence of the amino-glycine substituent will likely cause a shift in the absorption maxima compared to unsubstituted dichlorobenzene. Studies on similar compounds, such as N-(2,4-dichloro)-salicylaldimine, show absorption maxima in the UV region, with the exact wavelength being solvent-dependent researchgate.net. Typically, for such aromatic systems, one would expect to see one or more strong absorption bands in the 200-300 nm range.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

In the solid state, this compound molecules are expected to engage in a network of intermolecular hydrogen bonds. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimeric structures. The secondary amine can act as a hydrogen bond donor (N-H···O), and the carbonyl oxygen can act as a hydrogen bond acceptor.

Interactive Data Table: Predicted Crystallographic Parameters and Supramolecular Interactions for this compound

| Parameter | Predicted Value/Interaction |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimers), N-H···O (Amine to carbonyl) |

| Other Interactions | π-π stacking (between dichlorophenyl rings), Halogen bonding (Cl···O/N) |

Note: These predictions are based on the common packing motifs observed for similar N-aryl amino acids.

Advanced Mass Spectrometric Techniques for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and assessing its purity. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other species with the same nominal mass.

For this compound (C₈H₇Cl₂NO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks having a predictable intensity ratio, which serves as a definitive confirmation of the number of chlorine atoms in the molecule. A related compound, Glycine, (1-(2,4-dichlorophenyl)ethylidene)hydrazide, shows a predicted monoisotopic mass that aligns with its elemental composition uni.lu.

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, which typically produces protonated molecules [M+H]⁺ or other adducts. Fragmentation analysis (MS/MS) can be performed on the molecular ion to further confirm the structure by observing characteristic fragment ions, such as the loss of the carboxylic acid group or cleavage of the N-C bond. This detailed fragmentation pattern provides a fingerprint for the molecule and can be used to distinguish it from isomers.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Expected Isotopic Pattern (Relative Intensity) |

| [M]⁺ (C₈H₇³⁵Cl₂NO₂) | 218.9854 | 100% |

| [M+2]⁺ | 220.9824 | ~65% |

| [M+4]⁺ | 222.9795 | ~10% |

| [M+H]⁺ (C₈H₈³⁵Cl₂NO₂) | 219.9932 | 100% |

Note: The calculated m/z values are for the most abundant isotopes. The isotopic pattern is a key feature for compounds containing chlorine.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of N-(2,4-Dichlorophenyl)glycine, from its orbital energies to the nature of its chemical bonds.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, DFT calculations can reveal the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor karazin.uanih.gov. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability researchgate.netnih.gov.

In studies of compounds containing a dichlorophenyl group, the HOMO is often localized on the substituted phenyl ring, while the LUMO can be distributed across other parts of the molecule. For this compound, it can be inferred that the dichlorophenyl ring and the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO. The LUMO is likely to be centered on the carboxylic acid group, which can accept electron density. The energy of these orbitals and their gap are influenced by the electronic effects of the chlorine substituents and the glycine (B1666218) moiety. Theoretical calculations on analogous dichlorophenyl derivatives have shown HOMO-LUMO gaps that indicate considerable chemical reactivity researchgate.netnih.govresearchgate.net.

Interactive Data Table: Representative Frontier Molecular Orbital Energies of Related Compounds

Below is a table of representative HOMO, LUMO, and energy gap values for compounds structurally related to this compound, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | -6.5 | -2.5 | 4.0 |

| 2,6-dichloro-4-fluoro phenol (B47542) | -7.0 | -1.0 | 6.0 |

| (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | -6.2 | -2.3 | 3.9 |

Note: These values are illustrative and derived from studies on similar molecular fragments. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack nih.govresearchgate.net. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential, indicating sites for nucleophilic interaction or hydrogen bond acceptance. The dichlorophenyl ring would present a more complex potential landscape due to the electronegative chlorine atoms.

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation nih.gov. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. This can be achieved by mapping the potential energy surface (PES) as a function of key dihedral angles q-chem.comq-chem.com.

For this compound, the key rotatable bonds are the C-N bond linking the phenyl ring to the glycine moiety and the Cα-C bond of the glycine backbone. Rotation around these bonds gives rise to different conformers. The relative energies of these conformers are influenced by steric hindrance between the dichlorophenyl ring and the carboxylic acid group, as well as potential intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen.

Studies on related N-phenylglycine derivatives suggest that the molecule likely adopts a non-planar conformation to minimize steric clash. The potential energy surface would reveal the energy minima corresponding to the most stable conformers and the transition states that connect them nih.gov. A relaxed PES scan, where the geometry is optimized at each step of the rotation of a dihedral angle, can provide a pathway between different conformations and identify the most energetically favorable ones q-chem.comuni-muenchen.de.

Topological descriptors derived from the electron density provide a deeper understanding of the chemical bonding within a molecule.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and bonds wikipedia.orgresearchgate.net. By locating bond critical points (BCPs), AIM can characterize the nature of chemical bonds, including weak intramolecular interactions like hydrogen bonds acs.orgresearchgate.net. In this compound, AIM analysis could be used to characterize the covalent bonds and to identify and quantify the strength of any intramolecular hydrogen bonds, for instance, between the N-H proton and the carbonyl oxygen.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule, helping to visualize chemical bonds and lone pairs jussieu.frjussieu.frrsc.org. For this compound, ELF and LOL analysis would reveal the regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, C-O, O-H, C-Cl) and the lone pairs on the nitrogen and oxygen atoms. These analyses can also provide insights into the delocalization of π-electrons in the dichlorophenyl ring researchgate.net.

Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to identify and distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. For this compound, RDG analysis would be valuable in visualizing the intramolecular interactions that stabilize its preferred conformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme frontiersin.org.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex aps.org. This technique is crucial for understanding the recognition mechanism at the molecular level. For this compound, docking studies could be performed with various potential biological targets. For instance, N-phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate (B1630785) receptors and inhibitors of neutral amino acid transporters researchgate.netacs.org.

A docking simulation would place this compound into the binding site of a target protein and score the different poses based on the predicted binding affinity. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The carboxylic acid and N-H groups of the glycine moiety are likely to be involved in hydrogen bonding, while the dichlorophenyl ring can participate in hydrophobic and π-stacking interactions.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the exploration of conformational changes nih.govnih.govcam.ac.uk. An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions, providing a more realistic model of the binding event rowan.edu.

A primary goal of molecular docking and simulation is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand and its target nih.govresearchgate.netnih.govacs.org. Docking programs use scoring functions to estimate the binding free energy. More accurate predictions can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) applied to the trajectories from MD simulations.

By analyzing the docked poses and the interactions observed during MD simulations, it is possible to identify the key amino acid residues in the receptor's binding site that are crucial for ligand recognition. For this compound, key interaction sites would likely involve residues that can form hydrogen bonds with the glycine moiety and residues that can form hydrophobic or halogen-bonding interactions with the dichlorophenyl ring. Identifying these key sites is essential for understanding the mechanism of action and for the rational design of more potent analogs.

Interactive Data Table: Potential Interacting Residues for N-aryl Amino Acid Analogs in a Hypothetical Receptor Binding Site

This table illustrates the types of amino acid residues that could potentially interact with different moieties of this compound based on general principles of ligand-protein interactions.

| Moiety of this compound | Potential Interacting Residue Type | Type of Interaction |

| Carboxylic Acid (COO-) | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

| Carboxylic Acid (OH) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond |

| N-H Group | Aspartate, Glutamate, Carbonyl backbone | Hydrogen Bond |

| Dichlorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Chlorine Atoms | Electron-rich residues (e.g., backbone carbonyls) | Halogen Bonding |

Lack of Publicly Available Research on the Nonlinear Optical and Photophysical Properties of this compound

Despite a comprehensive search of available scientific literature, no specific theoretical or experimental studies detailing the nonlinear optical (NLO) properties and photophysical behavior of the compound this compound were identified.

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the electronic and optical properties of novel materials. Theoretical investigations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for screening molecules with potential applications in optoelectronics and photonics. These studies typically elucidate key parameters such as dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β), which are fundamental to a material's NLO response. Furthermore, computational methods are used to explore the photophysical characteristics of a compound, including its absorption and emission spectra, by analyzing its frontier molecular orbitals (HOMO and LUMO) and the electronic transitions between them.

Similarly, detailed theoretical explorations of its photophysical behavior, which would involve analysis of its excited states and potential energy surfaces, have not been published. Such studies are vital for understanding the fluorescence or phosphorescence properties of a molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

The absence of research on this compound's NLO and photophysical properties means that no data tables or detailed research findings can be presented. The scientific community has yet to direct its focus toward the theoretical characterization of this specific compound's optical and electronic properties. Therefore, any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy based on published, peer-reviewed data.

Biochemical and Molecular Mechanism Investigations in Vitro and Theoretical Perspectives

Enzyme Inhibition Studies and Mechanistic Insights

The glycine (B1666218) cleavage system (GCS) is a multi-enzyme complex crucial for glycine catabolism in vertebrates. nih.gov Deficiencies in this system lead to a serious metabolic disorder known as nonketotic hyperglycinemia, characterized by elevated glycine levels in bodily fluids. nih.govucl.ac.uk The GCS is comprised of four main protein components: glycine decarboxylase (P-protein), aminomethyltransferase (T-protein), the H-protein, and dihydrolipoamide (B1198117) dehydrogenase (L-protein). ucl.ac.uk

Glycine N-acyltransferase (GLYAT) is another key enzyme in glycine metabolism. It catalyzes the conjugation of glycine with various acyl-CoA molecules, a process important for the detoxification of certain compounds. wikipedia.orgnih.gov For instance, it is involved in the conversion of benzoic acid to hippuric acid. wikipedia.org

Despite the importance of these enzymatic systems in glycine metabolism, a review of the available scientific literature reveals a lack of specific studies investigating the direct interaction of N-(2,4-Dichlorophenyl)glycine with either the components of the glycine cleavage system or glycine N-acyltransferase. Therefore, there is currently no published data on the potential inhibitory or modulatory effects of this compound on these specific enzymes.

MurB: The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov While there are no direct studies on the inhibition of MurB by this compound, research on related compounds provides some context. A study on 3,5-dioxopyrazolidines identified these compounds as novel inhibitors of MurB. nih.gov One of the synthesized compounds, 1,2-bis(3,4-dichlorophenyl)-3,5-dioxo-pyrazolidine, which contains dichlorophenyl groups, showed moderate inhibitory activity against E. coli MurB and S. aureus MurB. nih.gov However, this compound is structurally distinct from this compound.

Serine Proteases: Serine proteases are a large family of enzymes that cleave peptide bonds and are involved in numerous physiological processes. wikipedia.org N-alkyl glycine derivatives have been investigated as potential inhibitors of serine proteases. researchgate.net However, specific studies on the inhibitory activity of this compound against serine proteases are not available in the current literature.

Xanthine (B1682287) Oxidase: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgnih.gov Its inhibitors are used in the treatment of gout. wikipedia.org There is no scientific literature available that specifically examines the inhibitory effects of this compound on xanthine oxidase.

Prolyl Hydroxylase: Prolyl hydroxylases are enzymes that play a role in the hydroxylation of proline residues in proteins. nih.govdrugbank.com Inhibitors of these enzymes are being investigated for various therapeutic applications. nih.gov Currently, there are no published studies on the interaction between this compound and prolyl hydroxylases.

Receptor Binding and Allosteric Modulation Studies

Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govnih.gov These receptors are pentameric structures composed of α and β subunits. nih.gov The binding of glycine to its receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the postsynaptic membrane. nih.govkenhub.com While the structure and function of glycine receptors have been extensively studied, there is a lack of specific research on the molecular interactions of this compound with these receptors. Therefore, its binding affinity and potential modulatory effects on glycine receptors remain uncharacterized.

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by GABA receptors, which are also ligand-gated ion channels permeable to chloride ions. nih.govkenhub.com Given the structural and functional similarities between glycine and GABA receptors, compounds that interact with one may sometimes show cross-reactivity with the other. nih.gov However, there are no specific studies in the available scientific literature that have investigated the binding of this compound to GABA receptors.

Adenosine (B11128) Receptors: Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. guidetopharmacology.orgnih.gov There are four subtypes: A1, A2A, A2B, and A3. nih.gov Currently, there is no published research detailing any investigation into the binding affinity or functional effects of this compound at any of the adenosine receptor subtypes.

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a role in regulating various physiological processes. nih.govmdpi.com A study focused on the discovery of selective CB2 receptor agonists identified a compound, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), which contains the 2,4-dichlorophenylamino moiety also present in this compound. nih.gov This compound was found to be a potent and selective agonist for the CB2 receptor. nih.gov

While this finding suggests that the 2,4-dichlorophenylamino scaffold might be a pharmacophore for CB2 receptor interaction, it is important to note that this is a different molecule from this compound. There are currently no direct binding studies that have evaluated the affinity of this compound for either CB1 or CB2 receptors.

This compound and its Derivatives as Chemical Probes in Biological Systems

The this compound scaffold serves as a foundational structure for the development of sophisticated chemical probes. These tools are instrumental for in vitro and theoretical investigations into complex biological systems. By modifying this core structure, medicinal chemists can design molecules with high affinity and selectivity for specific biological targets, such as receptors and transporters. These derivative probes allow researchers to modulate the activity of their targets, thereby elucidating their roles in intricate biochemical pathways and cellular signaling cascades. The dichlorophenyl group, in particular, is a common feature in ligands designed to interact with various receptors, influencing properties like binding affinity and selectivity.

Derivatives built upon the this compound framework are valuable for dissecting the pathways of inhibitory neurotransmission. A primary system of interest is the glycinergic system, which relies on the neurotransmitter glycine to regulate neuronal activity throughout the central nervous system. The termination of glycine signaling is controlled by its rapid reuptake from the synaptic cleft by glycine transporters (GlyTs), primarily GlyT1 and GlyT2.

Chemical probes designed as inhibitors of these transporters are crucial for studying their physiological roles. By blocking glycine reuptake, these molecular tools artificially prolong the action of glycine in the synapse. This allows researchers to investigate the downstream consequences of enhanced glycinergic signaling and understand the role of GlyTs in maintaining neural homeostasis. For instance, selective GlyT2 inhibitors have been developed to probe the transporter's function in controlling the extracellular levels of synaptic glycine, which is critical for modulating inhibitory neurotransmission. acs.org The pharmacological blockade of GlyT2 can increase extracellular glycine levels, which helps in dissecting its role in pathological conditions such as chronic pain. acs.orgnih.gov

Table 1: Examples of Biological Systems Investigated with Glycine Transporter Probes

| Biological System Investigated | Transporter Target | Type of Probe/Derivative | Research Application |

| Inhibitory Neurotransmission | GlyT2 | Selective Inhibitors (e.g., ALX1393, ORG25543) | Studying the role of glycine reuptake in synaptic signaling and pain pathways. acs.org |

| Glutamatergic Neurotransmission | GlyT1 | Selective Inhibitors (e.g., Sarcosine-based inhibitors) | Modulating NMDA receptor activity by controlling glycine co-agonist availability. mdpi.com |

| Neurological Disorders | GlyT1 / GlyT2 | Various Inhibitors | Investigating the therapeutic potential of targeting glycine transport in conditions like schizophrenia or chronic pain. nih.govmdpi.com |

The this compound moiety is a key component in ligands developed to study the activity of specific receptors. Through chemical synthesis, this core can be elaborated into highly selective agonists or antagonists, enabling detailed pharmacological characterization of their corresponding targets.

A notable example is the compound GW842166X, a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). medchemexpress.comwikipedia.orgnih.gov This compound incorporates a 2,4-dichlorophenylamino group, demonstrating the utility of this structural motif in achieving high-affinity receptor binding. As a selective CB2 agonist, GW842166X is used as a chemical probe to explore the therapeutic potential of activating this receptor, particularly in the context of inflammatory and neuropathic pain, without the psychoactive effects associated with CB1 receptor activation. wikipedia.orgnih.gov Studies using GW842166X have helped to elucidate the role of the CB2 receptor in modulating neuroinflammation and protecting dopamine (B1211576) neurons in preclinical models of Parkinson's disease. nih.govresearchgate.net

Furthermore, the dichlorophenyl structural element is found in antagonists targeting the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govwikipedia.org While distinct from the inhibitory glycine receptor, the NMDA receptor has a co-agonist site that must be occupied by glycine (or D-serine) for activation. mdpi.com Compounds containing dichlorinated phenyl rings, such as 5,7-Dichlorokynurenic acid, act as antagonists at this site. wikipedia.org These probes are used to investigate the role of the NMDA receptor's glycine site in excitatory neurotransmission and its implication in various neurological conditions. nih.govtandfonline.com The use of such specific antagonists allows researchers to differentiate the functions of the NMDA receptor from other glutamate (B1630785) receptors and to probe the consequences of blocking its activity through the glycine modulatory site. nih.govmdpi.com

Table 2: Research Applications of this compound Derivatives in Receptor Studies

| Derivative Compound | Receptor Target | Activity | Research Application | In Vitro Potency |

| GW842166X | Cannabinoid Receptor 2 (CB2) | Selective Agonist | Investigating the role of CB2 in inflammatory pain and neuroprotection. medchemexpress.comnih.govnih.gov | IC₅₀ = 63 nM (human) medchemexpress.com |

| 5,7-Dichlorokynurenic acid | NMDA Receptor (Glycine Site) | Antagonist | Probing the function of the glycine co-agonist site in excitatory neurotransmission. wikipedia.org | N/A |

Advanced Analytical Method Development and Characterization

Chromatographic Methodologies (e.g., HPLC, GC-MS with derivatization) for Isolation, Separation, and Quantitative Analysis in Complex Matrices

The development of robust chromatographic methods is fundamental for the analysis of N-(2,4-Dichlorophenyl)glycine.

High-Performance Liquid Chromatography (HPLC): A standard approach would involve developing a reversed-phase HPLC method. This would require screening various columns (e.g., C18, C8) and optimizing the mobile phase, typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution would likely be necessary to ensure the separation of the target compound from starting materials, impurities, or components of a complex matrix. Detection would typically be performed using a UV detector, set to a wavelength where the dichlorophenyl moiety exhibits strong absorbance. For quantitative analysis, the method would need to be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, direct GC-MS analysis of this compound is challenging. A critical step would be the development of a derivatization protocol to increase its volatility and thermal stability. Common derivatization agents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. The derivatized compound could then be analyzed by GC-MS, providing both separation and structural confirmation through its mass spectrum. The method would be invaluable for identifying trace-level impurities.

Data Table Placeholder: Example HPLC Method Parameters for an N-Aryl Glycine (B1666218)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent linear gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Development of Techniques for Enantiomeric Purity Determination in Chiral Syntheses

Since this compound is a chiral molecule, any synthesis aiming to produce a single enantiomer would require a method to determine the enantiomeric excess (ee).

The most common and effective technique is Chiral HPLC . This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins would need to be screened. The development process would involve testing different mobile phases (normal-phase, polar-organic, or reversed-phase) to achieve baseline separation of the two enantiomers. Once a suitable method is established, it can be used to accurately calculate the enantiomeric purity of a sample.

Data Table Placeholder: Example Chiral HPLC Screening Conditions

| Parameter | Condition |

|---|---|

| Chiral Column | Polysaccharide-based (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol mixtures; or Acetonitrile/Methanol (B129727) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Objective | Achieve baseline resolution (Rs > 1.5) |

Establishment of Analytical Standards for Research Applications

For this compound to be used in research, a well-characterized analytical standard is essential. The establishment of such a standard involves:

Synthesis and Purification: Preparing the compound with the highest possible purity, often through recrystallization or preparative chromatography.

Structural Confirmation: Unambiguously confirming the chemical structure using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Purity Assessment: Determining the purity using a combination of methods. This could include HPLC-UV for organic purity, Karl Fischer titration for water content, and thermogravimetric analysis (TGA) for residual solvents. The purity is typically assigned as a mass fraction percentage.

This certified reference material would then serve as the benchmark for the quantitative analysis of unknown samples containing this compound. Currently, no commercially available, certified analytical reference standard for this specific compound is listed by major suppliers.

Environmental and Biogeochemical Fate Pathways Conceptual Framework

Potential Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves chemical transformation without the intervention of living organisms. For N-(2,4-Dichlorophenyl)glycine, the most probable abiotic pathways in environmental compartments like water and soil are photo-oxidation and hydrolysis.

Photo-oxidation: Sunlight can induce the degradation of chlorinated aromatic compounds. This process, known as photo-oxidation or photolysis, involves the absorption of light energy, which can lead to the generation of reactive free radicals. nih.gov For compounds structurally related to this compound, such as other chloroaromatics, photo-oxidation can proceed via heterogeneous photocatalysis, often mediated by naturally occurring semiconductors like titanium dioxide (TiO2) in soil and water. core.ac.uk This process can break down a wide variety of organic pollutants into less harmful substances like CO2 and HCl. core.ac.uk The photolysis of chlorinated alkanes appears to be less efficient than that of chlorinated alkenes and aromatic compounds. core.ac.uk In the case of the pesticide DDT [1,1,1-trichloro-2,2-bis(p-chlorophenyl) ethane] and its metabolite DDE, photo-oxidation in methanol (B129727) generates free radicals that lead to a variety of oxidation products, including benzoic acids, aromatic ketones, and chlorinated phenols. nih.gov Similarly, the phototransformation of dichlorophen (B75788) can proceed through the elimination of HCl and the formation of a carbene intermediate. fao.org Therefore, it is conceivable that this compound could undergo photo-oxidation, leading to the cleavage of the N-C bond, hydroxylation of the aromatic ring, or dechlorination, initiating its breakdown in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The N-phenylglycine structure contains an amide-like linkage that could be susceptible to hydrolysis, particularly under certain pH conditions. Enzymatic hydrolysis of N-acyl-DL-phenylglycine esters and amides is a known process. google.com While abiotic hydrolysis is generally slower, it can contribute to the degradation of phenylglycine derivatives over time. researchgate.net For this compound, hydrolysis could potentially cleave the bond between the glycine (B1666218) moiety and the dichlorophenyl ring, yielding 2,4-dichloroaniline (B164938) and glycine. The herbicide 2,4-D, which contains the 2,4-dichlorophenoxy acetic acid structure, has a reported hydrolysis half-life of 39 days, indicating that this can be a relevant degradation pathway for related structures. juniperpublishers.com

Conceptual Models for Microorganism-Mediated Biotransformation and Bioremediation of Structurally Related Halogenated Compounds

The biodegradation of halogenated aromatic compounds by microorganisms is a critical process determining their environmental fate and is a key strategy in bioremediation. nih.govcapes.gov.brbohrium.com Although specific microbial pathways for this compound have not been detailed, extensive research on compounds like chloroanilines, chlorobenzenes, and chlorophenols provides a robust conceptual model. epa.goveurochlor.org

Microorganisms, including various bacteria and fungi, have evolved metabolic pathways to utilize halogenated aromatics as sources of carbon and energy. nih.govekb.eg The initial and most crucial step in these pathways is typically dehalogenation, the removal of halogen substituents from the aromatic ring. nih.gov This can occur through several mechanisms:

Oxygenolytic Dehalogenation: Aerobic bacteria often use oxygenases to incorporate oxygen atoms into the aromatic ring, which destabilizes the carbon-halogen bond and leads to its cleavage. eurochlor.org

Hydrolytic Dehalogenation: This involves the replacement of a chlorine atom with a hydroxyl group from water. eurochlor.org

Reductive Dehalogenation: Under anaerobic conditions, the chlorine atom is replaced by a hydrogen atom. This process, known as halorespiration, uses the chlorinated compound as an electron acceptor. eurochlor.orgresearchgate.net

Following dehalogenation, the resulting catechols or other hydroxylated intermediates are susceptible to aromatic ring cleavage by dioxygenase enzymes. epa.gov The cleaved ring then enters central metabolic pathways where it is further broken down (mineralized) to carbon dioxide and water. epa.gov

For this compound, a plausible microbial degradation pathway would begin with either the cleavage of the glycine side chain to produce 2,4-dichloroaniline or an initial attack on the aromatic ring. Halogenated anilines are known to be degraded by various bacteria. ekb.egekb.eg For instance, some bacteria can utilize chloroanilines as their sole source of carbon and nitrogen. ekb.eg A novel initial step in the anaerobic degradation of 3,4-dihaloanilines has been identified as reductive deamination, forming 1,2-dichlorobenzene. researchgate.net This suggests that microbial communities in contaminated soils and water could potentially degrade this compound, making bioremediation a viable strategy for environmental cleanup. nih.gov

Metabolite Identification from Environmental Degradation Processes (in relevant structural analogues)

Identifying the metabolites of degradation is key to understanding the complete environmental fate of a compound. Based on studies of structurally similar chemicals, a predictive profile of potential metabolites for this compound can be proposed.

The anaerobic degradation of 2,4-dichlorophenol (B122985) (2,4-DCP), a close analogue, proceeds through a sequential pathway involving several intermediates. nih.gov The first step is the dechlorination to 4-chlorophenol (B41353) (4-CP), followed by a second dechlorination to phenol (B47542). The phenol is then carboxylated to benzoate, which is subsequently degraded to acetate, and finally to methane (B114726) and CO2. nih.gov

Similarly, the degradation of other chlorinated aromatics often results in the formation of chlorophenols and chlorocatechols. epa.gov The photo-oxidation of DDT, which contains dichlorophenyl groups, yields oxidation products such as chlorinated phenols and benzoic acids. nih.gov

Based on these analogous pathways, the degradation of this compound could be expected to produce the following types of metabolites:

Initial Cleavage Products: 2,4-dichloroaniline and glycine.

Dechlorination Products: N-(4-chlorophenyl)glycine or N-(2-chlorophenyl)glycine.

Hydroxylation Products: N-(2,4-dichloro-hydroxyphenyl)glycine.

Ring Cleavage Products: Following dehalogenation and hydroxylation, the aromatic ring would be opened to form various aliphatic acids, which are then further metabolized.

The table below summarizes potential metabolites based on the degradation of structural analogues.

| Structural Analogue | Degradation Process | Identified Metabolites/Intermediates | Potential Corresponding Metabolite for this compound |

|---|---|---|---|

| 2,4-Dichlorophenol | Anaerobic Biodegradation | 4-Chlorophenol, Phenol, Benzoate | N-(4-Chlorophenyl)glycine, N-Phenylglycine |

| DDT/DDE | Photo-oxidation | Chlorinated phenols, Benzoic acids, Aromatic ketones | Chlorinated hydroxyphenyl-glycine, Carboxyphenyl-glycine |

| Chlorinated Anilines | Aerobic/Anaerobic Biodegradation | Chlorocatechols, Dichlorobenzene (via deamination) | Chlorinated catechols (after side-chain cleavage), Dichlorobenzene |

| N-acyl-phenylglycine esters | Hydrolysis | N-acyl-phenylglycine, Phenylglycine | Glycine, 2,4-Dichloroaniline |

Q & A

Q. What are the standard synthetic pathways for N-(2,4-Dichlorophenyl)glycine, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 4.1 ppm for glycine CH₂, δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~234.05 g/mol). X-ray crystallography is used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. What strategies address low yields in this compound synthesis, particularly in scaling reactions?

Low yields often stem from incomplete acylation or hydrolysis of the acyl chloride. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C) and improves yield by 15–20% .

- Protecting group strategies : Use of Fmoc (fluorenylmethyloxycarbonyl) groups on glycine to prevent side reactions, followed by deprotection with piperidine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require rigorous drying to avoid hydrolysis .

Q. How does the electronic nature of the 2,4-dichlorophenyl group influence the compound’s reactivity in peptide coupling?

The electron-withdrawing Cl substituents increase the electrophilicity of the adjacent carbonyl group, enhancing reactivity in amide bond formation. However, steric hindrance from the 2,4-substitution can reduce coupling efficiency with bulky amino acids. Computational studies (DFT) suggest a trade-off between electronic activation and steric effects, requiring careful selection of coupling reagents (e.g., HATU over DCC) .

Q. What biological targets are hypothesized for this compound, and how are these validated experimentally?

Preliminary studies suggest interactions with ionotropic glutamate receptors (e.g., NMDA receptors) due to structural similarity to glycine, a co-agonist. Validation methods include:

- Radioligand binding assays : Competitive displacement of [³H]MDL-105,519 in cortical membranes.

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure currents post-application .

Data Contradiction Note : Some studies report weak binding affinity (Ki >10 µM), possibly due to poor blood-brain barrier penetration. Conflicting results highlight the need for prodrug strategies or structural analogs .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

- Standardized protocols : Harmonize assay conditions (e.g., 37°C, 5% CO₂ for cell-based assays).

- Metabolic stability testing : Use liver microsomes to identify rapid degradation as a confounding factor.

- Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro) .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment of this compound in complex mixtures?

- HPLC-DAD : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.

- LC-MS/MS : Quantifies trace impurities (e.g., unreacted glycine or dichlorophenylacetic acid).

- NMR spiking : Add authentic standards to confirm peak assignments in crude mixtures .

Q. How can computational tools predict the physicochemical properties of this compound for drug development?

- logP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted logP ~2.1).

- ADMET prediction : SwissADME or QikProp for bioavailability, CYP450 interactions, and toxicity .

Applications in Academic Research

Q. What role does this compound play in dental material science?

As a dentin adhesive component, it enhances bonding by chelating calcium ions in hydroxyapatite. Comparative studies show 2,4-dichloro derivatives improve bond strength by 20% over non-halogenated analogs, attributed to stronger Van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.